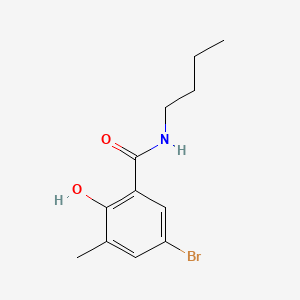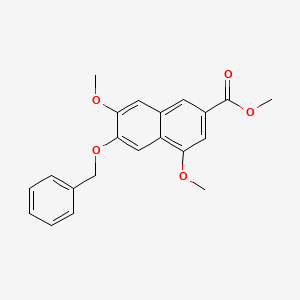
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester is an organic compound with a distinct structure that has garnered attention in various fields of scientific research. Known for its complex aromatic structure and potential reactivity, this compound plays a significant role in numerous chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester typically involves multiple steps starting with the naphthalene core. Common synthetic routes include:
Methoxylation of Naphthalene Derivatives: : Using reagents such as dimethyl sulfate or methanol in the presence of catalysts like aluminum chloride.
Carboxylation: : Introduction of the carboxylic group through reactions like Friedel-Crafts acylation.
Esterification: : Conversion of carboxylic acid to its methyl ester form using methanol and acid catalysts like sulfuric acid.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale organic synthesis techniques. These methods often involve:
Refluxing: : Maintaining reaction mixtures at high temperatures for prolonged periods.
Column Chromatography: : Purifying the product from reaction mixtures using silica gel and suitable solvents.
Types of Reactions
Oxidation: : Converts the compound into its corresponding naphthoquinone derivatives.
Reduction: : Forms dihydronaphthalene derivatives when reduced using agents like lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution reactions can introduce other functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substituting Agents: : Halogens, alkyl or acyl halides in the presence of Lewis acids like aluminum chloride.
Major Products: The main products of these reactions include various naphthalene derivatives which can be used as intermediates in further chemical syntheses.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester has a wide range of applications in:
Chemistry: : Used as an intermediate in organic synthesis for creating complex molecules.
Biology: : Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: : Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: : Utilized in the manufacture of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : The compound interacts with various enzymes and receptors in biological systems, altering their activity.
Pathways Involved: : It can modulate biochemical pathways related to oxidation-reduction reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other naphthalenecarboxylic acid derivatives:
4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester: exhibits unique reactivity patterns due to its specific functional groups.
Similar compounds include: 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-, methyl ester; and 2-Naphthalenecarboxylic acid, 6-(phenylmethoxy)-, methyl ester, both of which share some chemical properties but differ in their precise reactivity and applications.
And there you have it—a deep dive into the world of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester. What catches your interest the most about this compound?
Eigenschaften
Molekularformel |
C21H20O5 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
methyl 4,7-dimethoxy-6-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H20O5/c1-23-18-11-16(21(22)25-3)9-15-10-19(24-2)20(12-17(15)18)26-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
WNPXKGNSVXNVDS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=CC(=C2C=C1OCC3=CC=CC=C3)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one](/img/structure/B15364444.png)
![5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15364445.png)
![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)
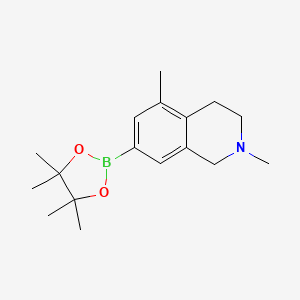
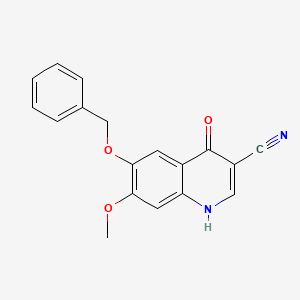
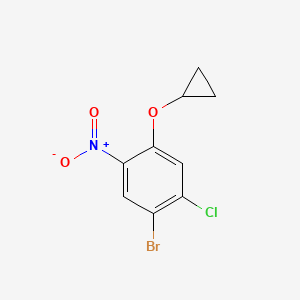
![n-[2-(4-Chlorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B15364458.png)
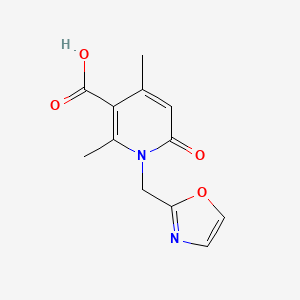

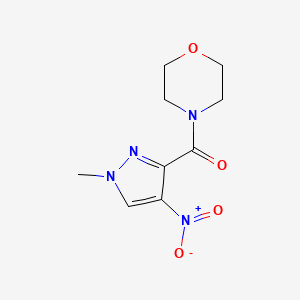
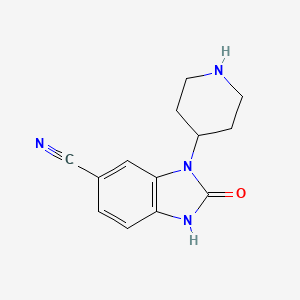
![1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B15364496.png)
